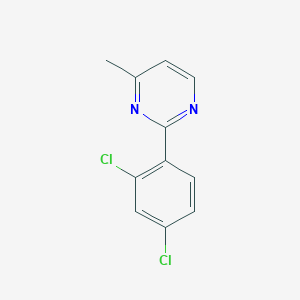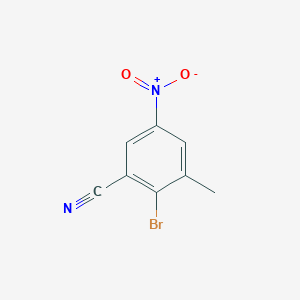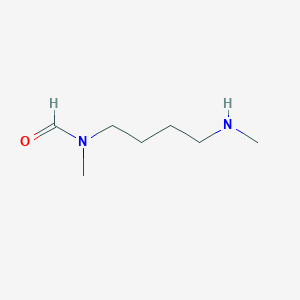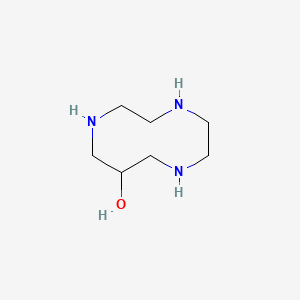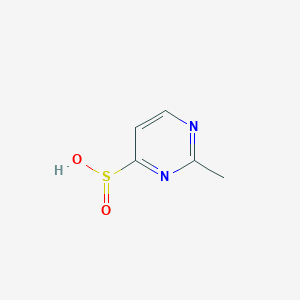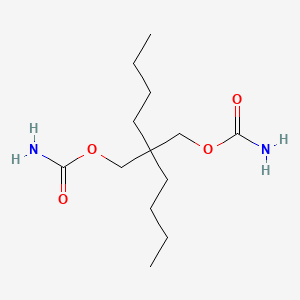![molecular formula C9H14N2O2 B13110635 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method includes the cyclization of prolylphenylalanine and phenylalanylproline methyl esters, which are prepared from the corresponding Boc-protected amino acids . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of multidrug-resistant bacteria by interfering with their cellular processes . The compound also exhibits antioxidant activity, which helps in neutralizing free radicals and preventing oxidative stress .
相似化合物的比较
Similar Compounds
- 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cyclo(leucyloprolyl)
- L-Phe-D-Pro lactam
- Cyclo(Leu-Pro)
- Cyclo-Leu-Pro-diketopiperazine
Uniqueness
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Compared to other similar compounds, it exhibits a broader range of biological activities, including antimicrobial and antioxidant properties .
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
JDWZDZLEGIUFFN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N2CCCC2C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
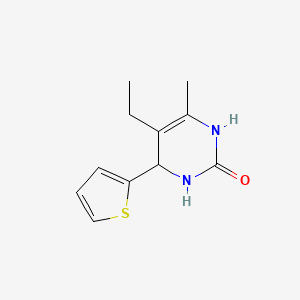
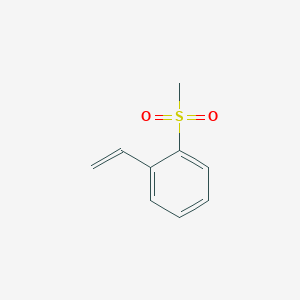

![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)


